molecular formula C22H26O4 B13817744 Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester CAS No. 70714-74-8

Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester

Cat. No.: B13817744
CAS No.: 70714-74-8
M. Wt: 354.4 g/mol
InChI Key: JNQGUZHCDNTTRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester typically involves the esterification of ethanedioic acid with 1,1-dimethyl-2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield ethanedioic acid and 1,1-dimethyl-2-phenylethanol.

    Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Ethanedioic acid and 1,1-dimethyl-2-phenylethanol.

    Oxidation: Various oxidized derivatives of the phenyl groups.

    Substitution: Substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The ester groups may undergo hydrolysis to release ethanedioic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester is unique due to the presence of bulky 1,1-dimethyl-2-phenylethyl groups, which can influence its chemical reactivity and physical properties. This structural feature may impart distinct steric and electronic effects, making it different from simpler esters of ethanedioic acid.

Properties

CAS No.

70714-74-8

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

bis(2-methyl-1-phenylpropan-2-yl) oxalate

InChI

InChI=1S/C22H26O4/c1-21(2,15-17-11-7-5-8-12-17)25-19(23)20(24)26-22(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3

InChI Key

JNQGUZHCDNTTRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)OC(=O)C(=O)OC(C)(C)CC2=CC=CC=C2

Origin of Product

United States

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